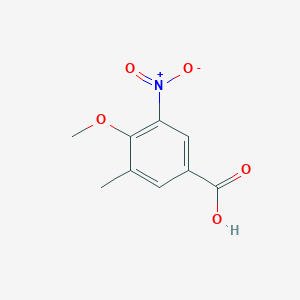
7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are a class of compounds that have shown significant potential in medicinal chemistry due to their wide range of pharmacological properties .
Mecanismo De Acción
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of pharmacological activities . They have been used in the treatment of various conditions, including cancer and microbial infections .
Mode of Action
Quinazoline derivatives have been shown to interact with their targets in a variety of ways . For instance, some quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Quinazoline derivatives have been reported to exhibit excellent pharmacokinetics and in vivo activity following oral dosing .
Result of Action
Quinazoline derivatives have been reported to exhibit a variety of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of chemical compounds .
Análisis Bioquímico
Biochemical Properties
Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinazoline derivative.
Cellular Effects
Quinazoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine typically involves the reaction of 2,5-dimethylaniline with 7-chloro-4-quinazolinone. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl moiety.
Reduction: Reduction reactions can occur at the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The chloro group at the 7-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Comparación Con Compuestos Similares
7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine: Similar in structure but with different substituents on the phenyl ring.
N-(3,5-dimethylphenyl)-4-quinazolinamine: Lacks the chloro substituent at the 7-position.
2-(4-(2,5-dimethylphenyl)quinazolin-4-ylamino)ethanol: Contains an additional ethanol moiety.
Uniqueness: 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
IUPAC Name |
7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-3-4-11(2)14(7-10)20-16-13-6-5-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFQRIGFJFSNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Hydroxy-4-[(2,4,5-trimethylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid](/img/structure/B2632430.png)

![2-Chloro-N-[6-(4-sulfamoylpyrazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B2632434.png)

![6-{3-[(5-chloro-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-(3-fluorophenyl)nicotinamide](/img/structure/B2632439.png)

![(E)-ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2632441.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2632443.png)
![2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2632444.png)
![1-[2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2632447.png)

![5-((2-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632450.png)
